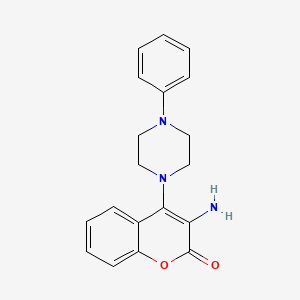

3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one

Description

3-Amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with an amino group at position 3 and a 4-phenylpiperazinyl moiety at position 3. The compound’s structure combines the pharmacologically privileged coumarin scaffold with a piperazine ring, which is frequently employed in medicinal chemistry to modulate solubility, bioavailability, and receptor interactions . This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, viral replication, and antimicrobial pathways .

Properties

IUPAC Name |

3-amino-4-(4-phenylpiperazin-1-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c20-17-18(15-8-4-5-9-16(15)24-19(17)23)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMKNFSLHJYTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219541 | |

| Record name | Coumarin, 3-amino-4-(4-phenyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69405-48-7 | |

| Record name | Coumarin, 3-amino-4-(4-phenyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069405487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-amino-4-(4-phenyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one, a synthetic compound belonging to the class of chromenones, exhibits diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C19H19N3O2

- Molecular Weight : 321.37 g/mol

- IUPAC Name : 3-amino-4-(4-phenylpiperazin-1-yl)-2H-chromen-2-one

- Structural Features :

- Contains a chromenone backbone.

- Incorporates an amino group and a piperazine moiety, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown moderate to good antimicrobial activity against various bacterial and fungal strains. Studies using the agar cup method demonstrated its efficacy compared to standard drugs .

- Antitumor Properties : Preliminary investigations suggest potential antitumor activity, particularly in inhibiting the proliferation of certain cancer cell lines. The structural similarity to known anticancer agents may contribute to this effect .

- Neuropharmacological Effects : Given the presence of the piperazine ring, this compound may interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders similar to other piperazine-containing drugs .

Synthesis and Characterization

The synthesis of 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one involves several steps:

- Formation of Chromenone Backbone : The initial step typically includes the formation of the chromenone structure through condensation reactions.

- Introduction of Functional Groups : The amino group and piperazine moiety are introduced via nucleophilic substitution reactions.

-

Characterization Techniques :

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides structural information.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Scientific Research Applications

Antipsychotic and Antidepressant Potential

The piperazine ring in the compound is structurally similar to various antipsychotic and antidepressant medications. Preliminary studies suggest that 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one may exhibit similar pharmacological properties, warranting further investigation into its efficacy as a treatment for mood disorders.

Anticancer Activity

Research indicates that chromenone derivatives possess anticancer properties. The unique structure of 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Studies are ongoing to evaluate its effectiveness against various cancer cell lines.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also serve as a neuroprotective agent. Its ability to modulate neuronal signaling pathways could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Biological Activities

Table 1: Biological Activities of 3-Amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one

| Activity Type | Description | References |

|---|---|---|

| Antipsychotic | Potential modulation of dopamine receptors | |

| Antidepressant | Possible serotonin reuptake inhibition | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress in neurons |

Synthesis and Derivatives

The synthesis of 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one involves several chemical reactions that allow for the introduction of the piperazine moiety and amino group onto the chromenone structure. Various synthetic routes have been explored, leading to derivatives that may enhance its biological activity or selectivity towards specific targets.

Notable Derivatives:

- 3-Amino-4-(4-methylpiperazinyl)-2H-chromen-2-one: Exhibits modified activity profiles.

Case Study 1: Antidepressant Activity

A study examined the effects of 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one in animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to controls, suggesting its potential as an antidepressant agent.

Case Study 2: Cancer Cell Inhibition

In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one can be contextualized by comparing it to structurally related coumarin derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations

Substituent Impact on Bioactivity: The 4-phenylpiperazinyl group in the target compound may enhance interactions with aromatic residues in enzyme binding pockets (e.g., UROD’s Tyr164) compared to simpler alkylamino groups . Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce solubility, whereas methoxy groups () balance lipophilicity and antibacterial potency .

Antiviral vs. Antimicrobial Activity :

- Imidazothiazole-substituted coumarins () exhibit selective antiviral activity, whereas oxazole derivatives () show broader antimicrobial effects. The target compound’s piperazinyl group may favor enzyme inhibition over direct antimicrobial action .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions (e.g., coupling 4-chloro-3-aminocoumarin with 4-phenylpiperazine), similar to methods in and .

Structural Characterization :

- Crystallographic data (e.g., , R factor = 0.039) and computational studies (, DFT optimization) validate the structural integrity of analogs, ensuring reliable structure-activity relationship (SAR) analyses .

Contradictions and Limitations

- and highlight that minor substituent changes (e.g., imidazothiazole vs. oxazole) drastically alter biological targets, suggesting the target compound’s activity cannot be extrapolated without empirical testing.

- While piperazinyl groups generally improve solubility, ’s trifluoromethyl-substituted analog demonstrates that steric and electronic factors may override this trend .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-(4-phenyl-1-piperazinyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted coumarin precursors and phenylpiperazine derivatives. For example, analogous compounds (e.g., spiropyran derivatives) are synthesized by reacting 8'-formyl-7'-hydroxy-2H-chromene with amines under reflux in ethanol, using triethylamine as a catalyst . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Triethylamine improves reaction efficiency by neutralizing acidic byproducts .

- Temperature : Reflux conditions (~80°C) optimize reaction kinetics.

- Characterization : Confirmed via H NMR, IR spectroscopy, and single-crystal X-ray diffraction (e.g., R-factor = 0.038 for related chromen-2-ones) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms the piperazinyl group’s orientation. SHELXL software refines structures, achieving mean C–C bond accuracy of 0.002 Å .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) in solid-state structures .

- DFT calculations : Validate experimental data by modeling electronic properties and molecular electrostatic potentials (MEP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial) of structurally similar coumarin derivatives?

- Methodological Answer : Discrepancies arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance anticancer activity, while methoxy groups may favor antibacterial properties .

- Assay conditions : Variations in cell lines (e.g., BRCA1-deficient vs. Gram-positive bacteria) and concentration ranges (µM vs. mM) impact results. Standardized protocols (e.g., MTT assays for cytotoxicity ) reduce variability.

- Data triangulation : Cross-validate findings using orthogonal methods (e.g., enzymatic inhibition assays paired with molecular docking) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group substitution : Introducing morpholine or piperidine ethers at the 4-position enhances MAO-B inhibition (IC = 0.372 µM) .

- Hybridization : Coupling with thiazole or pyrazolyl groups improves anticancer activity via dual inhibition pathways (e.g., PARP-1/2 inhibition at nM concentrations) .

- Computational screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like PARP or AChE .

Q. How can crystallographic challenges (e.g., conformational flexibility) be addressed during structural refinement?

- Methodological Answer :

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in flexible molecules .

- Constrained refinement : Apply restraints to torsion angles for the piperazinyl group, validated via Hirshfeld surface metrics .

- Validation tools : Use checkCIF/PLATON to identify steric clashes and validate hydrogen-bonding networks .

Q. What advanced methods analyze non-covalent interactions in the solid state, and how do they inform material design?

- Methodological Answer :

- NCIplot index analysis : Visualizes weak interactions (van der Waals, π-stacking) to predict packing efficiency .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular interaction strength (e.g., decomposition points >250°C for π-stacked derivatives) .

- Synchrotron studies : High-resolution powder XRD maps lattice dynamics under stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.